molecular formula C13H10F3NO2 B1386538 (4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol CAS No. 1086376-57-9

(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Cat. No. B1386538
M. Wt: 269.22 g/mol
InChI Key: YDFJRVCNNKYISW-UHFFFAOYSA-N
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Description

“(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is an organic compound with a molecular weight of 269.22 . It is a solid at room temperature and is stored in a dry, sealed environment . This compound belongs to the class of organic compounds known as 4-benzylpiperidines .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol”, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is characterized by the presence of a fluorine atom and a pyridine in its structure . The unique physicochemical properties of this class of compounds are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is a solid at room temperature . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Future Directions

The future directions of “(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” and its derivatives are promising. They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)11-2-1-7-17-12(11)19-10-5-3-9(8-18)4-6-10/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFJRVCNNKYISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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